molecular formula C15H20ClNO2 B8290830 Methyl 3-(3-amino-4-chlorophenyl)-3-cyclobutylbutanoate

Methyl 3-(3-amino-4-chlorophenyl)-3-cyclobutylbutanoate

Cat. No. B8290830
M. Wt: 281.78 g/mol
InChI Key: PWZQJLYEDYUNER-UHFFFAOYSA-N
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Patent
US08796335B2

Procedure details

1.79 g (5.74 mmol) of methyl 3-(4-chloro-3-nitrophenyl)-3-cyclobutylbutanoate were dissolved in 50 ml of ethyl acetate, and about 150 mg of 10% palladium on carbon were added. At RT, the reaction mixture was stirred vigorously under an atmosphere of hydrogen at atmospheric pressure overnight. The mixture was then filtered through Celite, and the filtrate obtained was evaporated to dryness. The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 20:1). This gave 1.36 g of the target product (84% of theory).
Name
methyl 3-(4-chloro-3-nitrophenyl)-3-cyclobutylbutanoate
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH:15]2[CH2:18][CH2:17][CH2:16]2)([CH3:14])[CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][C:3]=1[N+:19]([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:19][C:3]1[CH:4]=[C:5]([C:8]([CH:15]2[CH2:16][CH2:17][CH2:18]2)([CH3:14])[CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:6]=[CH:7][C:2]=1[Cl:1]

Inputs

Step One
Name
methyl 3-(4-chloro-3-nitrophenyl)-3-cyclobutylbutanoate
Quantity
1.79 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(CC(=O)OC)(C)C1CCC1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
At RT, the reaction mixture was stirred vigorously under an atmosphere of hydrogen at atmospheric pressure overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 20:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC=1C=C(C=CC1Cl)C(CC(=O)OC)(C)C1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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